molecular formula C10H10N2O B6306913 1-(2-Methylphenyl)-1H-pyrazol-4-ol CAS No. 77458-33-4

1-(2-Methylphenyl)-1H-pyrazol-4-ol

Cat. No.: B6306913
CAS No.: 77458-33-4
M. Wt: 174.20 g/mol
InChI Key: ZMLMZUSYAUANJU-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-1H-pyrazol-4-ol is a heterocyclic compound that features a pyrazole ring substituted with a 2-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aromatic and heteroaromatic rings in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

For example, the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid can yield this compound. The reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization reaction. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with ketone or aldehyde groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups (e.g., halogens, alkyl, or aryl groups).

Scientific Research Applications

1-(2-Methylphenyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazol-4-ol: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-Chlorophenyl)-1H-pyrazol-4-ol: Contains a chlorine substituent instead of a methyl group, potentially altering its electronic properties and reactivity.

    1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-ol: Has an additional methyl group on the pyrazole ring, which can influence its steric and electronic characteristics.

Uniqueness

1-(2-Methylphenyl)-1H-pyrazol-4-ol is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-methylphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLMZUSYAUANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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